"Tris(vinyldimethylsiloxy)methylsilane" chemical properties and structure
"Tris(vinyldimethylsiloxy)methylsilane" chemical properties and structure
An In-depth Technical Guide to Tris(vinyldimethylsiloxy)methylsilane
Executive Summary
Tris(vinyldimethylsiloxy)methylsilane is a specialized organosilicon compound characterized by a central methylsilane core functionalized with three vinyldimethylsiloxy groups. This unique trifunctional architecture positions it as a critical building block in advanced materials science. The presence of three reactive vinyl groups on a flexible siloxane framework allows it to act as a highly effective crosslinking agent and a versatile monomer. It is instrumental in the synthesis of complex silicone polymers, rubbers, and resins.[1][2] The siloxane backbone imparts desirable properties such as thermal stability, low-temperature flexibility, and hydrophobicity, while the vinyl functionalities provide sites for hydrosilylation, free-radical polymerization, and other addition reactions. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for professionals in research and development.
Molecular Structure and Physicochemical Properties
Molecular Architecture
The core of Tris(vinyldimethylsiloxy)methylsilane, CAS No. 60111-52-6, consists of a central silicon atom bonded to a single methyl group and three oxygen atoms.[2] Each oxygen atom serves as a bridge to a dimethylvinylsilyl group (-Si(CH₃)₂CH=CH₂). This structure, with its molecular formula C₁₃H₃₀O₃Si₄, results in a well-defined, branched siloxane.[2][3] The molecule's reactivity is dominated by the three terminal vinyl groups, making it an ideal precursor for creating three-dimensional polymer networks. The siloxane (Si-O-Si) linkages provide significant rotational freedom, leading to high flexibility in the resulting polymer chains.
Structural Diagram
Caption: Molecular structure of Tris(vinyldimethylsiloxy)methylsilane.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 60111-52-6 | [2] |
| Molecular Formula | C₁₃H₃₀O₃Si₄ | [2] |
| Molecular Weight | 346.72 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Density | 0.89 g/cm³ | [1] |
| Boiling Point | 135 °C | [1] |
| Melting Point | < 0 °C | [1] |
| Flash Point | 179 °C | [1] |
| Refractive Index | 1.4148 | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether, and dimethylformamide. | [1] |
| Storage | Store under inert gas (Nitrogen/Argon) at 2-8°C in a dry, ventilated area. | [1][2] |
Synthesis and Reaction Mechanisms
Synthetic Strategy
The synthesis of Tris(vinyldimethylsiloxy)methylsilane is typically achieved through the controlled co-hydrolysis of appropriate chlorosilane precursors. The fundamental principle is to combine a trifunctional silane core with a monofunctional silane that provides the desired vinyl group.
Causality of Precursor Selection:
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Methyltrichlorosilane (CH₃SiCl₃): This precursor is chosen to form the central CH₃-Si-(O-)₃ core. Its three chlorine atoms are hydrolyzable, providing the three sites needed to attach the siloxy arms.
-
Vinyldimethylchlorosilane ((CH₂=CH)(CH₃)₂SiCl): This precursor provides the terminal vinyldimethylsiloxy groups. Its single chlorine atom allows it to cap the reactive sites generated from the hydrolysis of methyltrichlorosilane, preventing further polymerization at these ends and ensuring the introduction of a reactive vinyl group.
The reaction proceeds by carefully controlled hydrolysis of the Si-Cl bonds to form reactive silanols (Si-OH), which then undergo condensation to form stable siloxane (Si-O-Si) linkages. The stoichiometry of the reactants is critical to ensure the desired product is formed with high yield and to minimize the formation of unwanted oligomers or polymers.
Synthesis Workflow
Caption: General workflow for the synthesis of Tris(vinyldimethylsiloxy)methylsilane.
Exemplary Synthesis Protocol
This protocol is a representative example and must be adapted and performed with appropriate safety measures by qualified personnel.
-
Reactor Setup: A 1L, three-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet (to vent HCl). The entire apparatus is purged with dry nitrogen.
-
Hydrolysis Medium: Charge the flask with 500 mL of a buffered aqueous solution (e.g., water with sodium bicarbonate) and cool to 0-5°C in an ice bath. The base is crucial to neutralize the HCl byproduct as it forms, driving the reaction to completion.
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Precursor Addition: Prepare a mixture of methyltrichlorosilane (1 mole) and vinyldimethylchlorosilane (3.1 moles) in 200 mL of a non-polar solvent like toluene. The slight excess of the monofunctional silane ensures complete capping of the trifunctional core. Add this mixture dropwise to the stirred, cooled hydrolysis medium over 2-3 hours, maintaining the temperature below 10°C.
-
Reaction & Neutralization: After the addition is complete, allow the mixture to stir for an additional 2 hours as it slowly warms to room temperature. The organic phase will separate from the aqueous phase.
-
Workup: Transfer the reaction mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine until the aqueous wash is neutral (pH ~7).
-
Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. The complete removal of water is critical to prevent unwanted side reactions during distillation.
-
Purification: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional vacuum distillation to yield the final Tris(vinyldimethylsiloxy)methylsilane as a clear liquid.
Core Applications and Functional Insights
The trifunctional nature of this molecule makes it a valuable component in formulating high-performance materials.
-
Crosslinking Agent for Silicone Elastomers: The vinyl groups readily participate in platinum-catalyzed hydrosilylation reactions with Si-H functional polymers. This "addition cure" mechanism is a cornerstone of manufacturing high-purity silicone rubbers (RTVs and LSRs). The three-dimensional network created by this crosslinker significantly enhances the mechanical properties, such as tensile strength and modulus, and improves the thermal stability of the final elastomer.
-
Monomer for Specialty Resins: It can be used as a monomer in the synthesis of silicone resins with a high density of reactive sites. These resins are used in coatings, adhesives, and sealants where strong adhesion and durability are required.[4][5] The ability to bond organic materials to inorganic surfaces is a key feature.[4]
-
Materials for Electronics and Optics: Its defined structure and low ionic content make it suitable for preparing silicone resins with high dielectric constants and low signal loss, which are essential for encapsulating and protecting sensitive electronic components.[1] It can also be used in the preparation of optical materials.[6]
Spectroscopic Characterization
For structural verification and quality control, NMR and FT-IR spectroscopy are indispensable tools. The following are the expected spectral features for Tris(vinyldimethylsiloxy)methylsilane.
-
¹H NMR Spectroscopy (Expected):
-
δ 5.7 - 6.2 ppm: A complex multiplet region corresponding to the three protons of the vinyl groups (-CH=CH₂).
-
δ 0.2 - 0.3 ppm: A sharp singlet integrating to 18 protons, representing the methyl groups on the three outer silicon atoms (-Si(CH₃)₂-).
-
δ ~0.1 ppm: A sharp singlet integrating to 3 protons, representing the methyl group on the central silicon atom (CH₃-Si-).
-
-
FT-IR Spectroscopy (Expected):
-
~3050 cm⁻¹: C-H stretching of the vinyl group.
-
~2960 cm⁻¹: Asymmetric C-H stretching of the methyl groups.
-
~1600 cm⁻¹: C=C stretching of the vinyl group. A key band for monitoring crosslinking reactions.
-
~1410 cm⁻¹: Scissoring deformation of the vinyl group.
-
~1260 cm⁻¹: Symmetric C-H deformation of the Si-CH₃ groups.[7]
-
1100 - 1000 cm⁻¹: A very strong, broad absorption band characteristic of the Si-O-Si asymmetric stretching, confirming the siloxane backbone.
-
~840-800 cm⁻¹: Si-C stretching and CH₃ rocking from the Si-CH₃ groups.[7]
-
Safety and Handling Protocols
Tris(vinyldimethylsiloxy)methylsilane is an industrial chemical that requires careful handling to minimize risk.
| Aspect | Guideline | Reference(s) |
| Hazard Identification | Irritating to eyes, respiratory system, and skin. | [1] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [1][8] |
| Handling | Avoid contact with skin, eyes, and inhalation of vapors.[1][9] Keep away from heat, sparks, and open flames.[10] Grounding and bonding of containers are recommended to prevent static discharge.[10] Handle under an inert atmosphere. | [11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] For long-term stability, store under an inert gas like nitrogen or argon. | [1] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical advice.[1] Skin: Wash off with soap and plenty of water.[9] Inhalation: Move the person to fresh air.[9][12] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10][12] |
References
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- ChemBK. Tris(vinyldimethylsiloxy)methylsilane.
- Kunshan Push Trading Co.,LTD. TRIS(VINYLDIMETHYLSILOXY)METHYLSILANE, CasNo.60111-52-6.
- PubChem. Tris(dimethylsilyloxy)-methylsilane.
- Changfu Chemical. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9.
- GSRS. TRIS(VINYLDIMETHYLSILOXY)METHYLSILANE.
- Gelest, Inc. TRIS(DIMETHYLAMINO)
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Vinyl tris(trimethylsiloxy)silane.
- Fisher Scientific.
- Ereztech. Tris(dimethylamino)
- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane.
- Sigma-Aldrich. Tris(trimethylsilyl)
- Ningbo Inno Pharmchem Co., Ltd. Vinyl Tris(Methylisobutylketoximino)
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